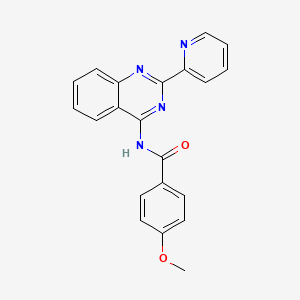![molecular formula C20H19N3O6 B1683635 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate CAS No. 383147-88-4](/img/structure/B1683635.png)
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate
Vue d'ensemble
Description
ZINC04085549 is a blocker of AKT1-FAK interaction, reducing the stimulation of FAK phosphorylation in response to extracellular pressure in human SW620 colon cancer cells without affecting basal FAK phosphorylation.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Studies have shown that compounds with similar structures are involved in organic synthesis reactions, such as the formation of 6-hydroxy-2-(2,6-dioxocyclohexylidene)-1,2-dihydropyrimidin-4(3H)-ones, indicating potential use in synthesizing novel organic compounds with specific functionalities V. A. Voronkova, A. Komkov, A. Shashkov, V. Dorokhov, 2011. Additionally, the kinetics and mechanisms of reactions involving dinitrophenyl derivatives have been explored, providing insights into reaction pathways and the influence of substituents on reaction rates, which may be relevant for the manipulation and synthesis of related compounds E. Castro, R. Aguayo, Jorge Bessolo, José G. Santos, 2005.
Materials Science and Polymer Chemistry
Research on the synthesis and characterization of novel polyimides suggests applications in materials science, particularly in developing new polymers with desirable thermal and mechanical properties. Compounds with similar structural features have been used in the polymerization process, indicating the potential of "[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate" in the creation of new materials M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005.
Photolysis and Dye Applications
The photolysis of related compounds, leading to the formation of specific products, suggests potential applications in photochemistry and the synthesis of dyes. The understanding of photolytic pathways can inform the development of new photoresponsive materials or the synthesis of dyes with specific properties D. Neadle, R. Pollitt, 1967.
Catalysis and Coordination Chemistry
N-heterocyclic carbenes with dinitrophenyl substituents have been synthesized and characterized, demonstrating the role of such compounds in catalysis and coordination chemistry. These findings indicate potential applications in developing new catalysts or ligands for metal complexes Tetsuo Sato, Y. Hirose, D. Yoshioka, S. Oi, 2012.
Propriétés
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-13-6-2-3-7-15(13)20(24)29-21-18-9-5-4-8-16(18)17-11-10-14(22(25)26)12-19(17)23(27)28/h2-3,6-7,10-12,16H,4-5,8-9H2,1H3/b21-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGAEPGEQCZROO-DYTRJAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[(2-Methylbenzoyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



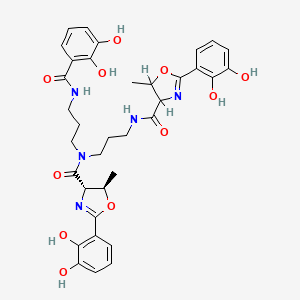
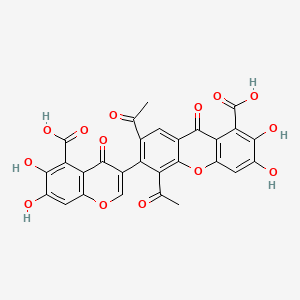
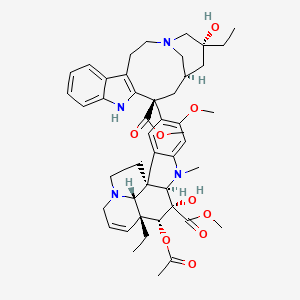
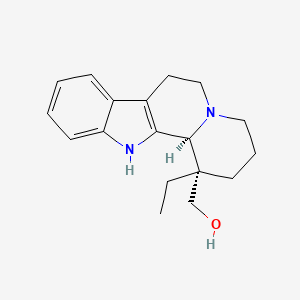
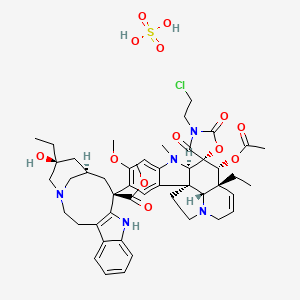
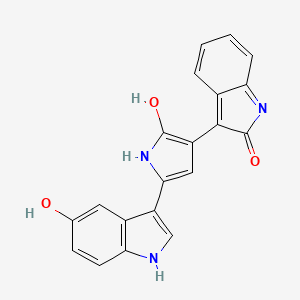

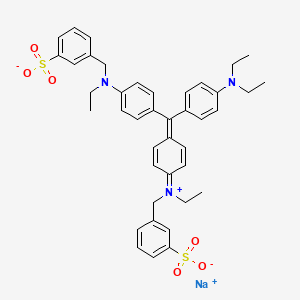
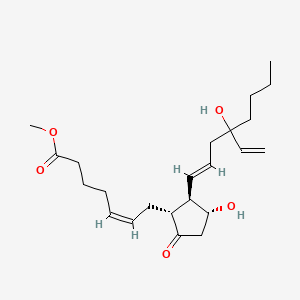
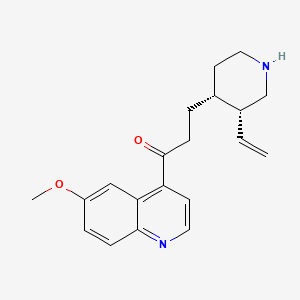
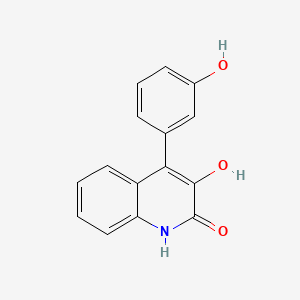
![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1683571.png)
![3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1683575.png)
